molecular formula C11H15NO3S B12568467 Carbamic acid, methyl[3-oxo-3-(2-thienyl)propyl]-, ethyl ester CAS No. 586968-30-1

Carbamic acid, methyl[3-oxo-3-(2-thienyl)propyl]-, ethyl ester

Cat. No.: B12568467
CAS No.: 586968-30-1
M. Wt: 241.31 g/mol
InChI Key: PMCHPRVLJHYZPF-UHFFFAOYSA-N
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Description

Carbamic acid, methyl[3-oxo-3-(2-thienyl)propyl]-, ethyl ester is a chemical compound with a complex structure that includes a carbamic acid moiety, a thienyl group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, methyl[3-oxo-3-(2-thienyl)propyl]-, ethyl ester typically involves the reaction of a carbamic acid derivative with an appropriate thienyl compound under controlled conditions. One common method is the esterification of carbamic acid with an alcohol in the presence of a catalyst. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and a catalyst like sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, methyl[3-oxo-3-(2-thienyl)propyl]-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the ester can be reduced to an alcohol.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Acidic or basic hydrolysis can be performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH), respectively.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Carboxylic acids.

Scientific Research Applications

Carbamic acid, methyl[3-oxo-3-(2-thienyl)propyl]-, ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which carbamic acid, methyl[3-oxo-3-(2-thienyl)propyl]-, ethyl ester exerts its effects involves interactions with specific molecular targets. The thienyl group can interact with enzymes or receptors, leading to modulation of biological pathways. The ester moiety can undergo hydrolysis, releasing active metabolites that further contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, methyl-, ethyl ester
  • Carbamic acid, N-[2-[3-oxo-3-[[6-[[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-β-D-galactopyranosyl]oxy]hexyl]amino]propoxy]-1,1-bis[3-oxo-3-[[6-[[3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-β-D-galactopyranosyl]oxy]hexyl]amino]propoxy]methyl]ethyl-, phenylmethyl ester

Uniqueness

Carbamic acid, methyl[3-oxo-3-(2-thienyl)propyl]-, ethyl ester is unique due to the presence of the thienyl group, which imparts distinct chemical and biological properties. This differentiates it from other carbamic acid derivatives that may lack this functional group, leading to different reactivity and applications.

Properties

CAS No.

586968-30-1

Molecular Formula

C11H15NO3S

Molecular Weight

241.31 g/mol

IUPAC Name

ethyl N-methyl-N-(3-oxo-3-thiophen-2-ylpropyl)carbamate

InChI

InChI=1S/C11H15NO3S/c1-3-15-11(14)12(2)7-6-9(13)10-5-4-8-16-10/h4-5,8H,3,6-7H2,1-2H3

InChI Key

PMCHPRVLJHYZPF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N(C)CCC(=O)C1=CC=CS1

Origin of Product

United States

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